molecular formula C20H25NO4 B5750887 1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone

1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone

Cat. No.: B5750887
M. Wt: 343.4 g/mol
InChI Key: CEDWOGPSKCAVLP-UHFFFAOYSA-N
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Description

1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone is a complex organic compound with a unique structure that includes a pyrrole ring substituted with acetyl and dimethoxyphenethyl groups

Preparation Methods

The synthesis of 1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone involves multiple steps. The starting materials typically include 3,4-dimethoxyphenethylamine and acetylacetone. The reaction proceeds through a series of steps including condensation, cyclization, and acetylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure the desired product is obtained with high yield and purity .

Chemical Reactions Analysis

1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone undergoes various chemical reactions, including:

Scientific Research Applications

1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in cell growth and apoptosis .

Comparison with Similar Compounds

1-[4-acetyl-1-(3,4-dimethoxyphenethyl)-2,5-dimethyl-1H-pyrrol-3-yl]-1-ethanone can be compared with similar compounds such as:

Properties

IUPAC Name

1-[4-acetyl-1-[2-(3,4-dimethoxyphenyl)ethyl]-2,5-dimethylpyrrol-3-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25NO4/c1-12-19(14(3)22)20(15(4)23)13(2)21(12)10-9-16-7-8-17(24-5)18(11-16)25-6/h7-8,11H,9-10H2,1-6H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEDWOGPSKCAVLP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(N1CCC2=CC(=C(C=C2)OC)OC)C)C(=O)C)C(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>51.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24809952
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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